

A Comparative Analysis of BMY 14802 and Other 5-HT1A Receptor Agonists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT1A receptor agonist effects of **BMY 14802** with other well-established agonists: Buspirone, 8-OH-DPAT, and Flesinoxan. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of the pharmacological properties of these compounds.

Introduction to BMY 14802

BMY 14802 is a novel compound that exhibits a dual affinity for both sigma (σ) and serotonin 5-HT1A receptors.[1][2] Initially investigated for its potential as an antipsychotic agent, its interaction with the 5-HT1A receptor suggests a broader therapeutic potential, including anxiolytic effects.[3] This guide dissects the 5-HT1A agonist properties of **BMY 14802** in comparison to other key 5-HT1A receptor modulators.

Comparative Pharmacological Data

The following tables summarize the binding affinity and functional activity of **BMY 14802** and comparator compounds at the 5-HT1A receptor, as well as their affinity for other relevant receptors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinity (Ki in nM)



| Compound | 5-HT1A | Sigma (σ1) | Dopamine (D2) | Reference |
|------------|----------------------|-------------------|---------------|-----------|
| BMY 14802 | ~20 (pIC50 = 6.7) | ~50 (pIC50 = 7.3) | >10,000 | [4] |
| Buspirone | 14 | - | 420 | [5] |
| 8-OH-DPAT | 0.9 | - | 2000 | [4] |
| Flesinoxan | 0.12 (pKi = 8.91) | - | >10,000 | [5] |

Note: pIC50 and pKi values have been converted to approximate Ki values for comparison. A lower Ki value indicates a higher binding affinity.

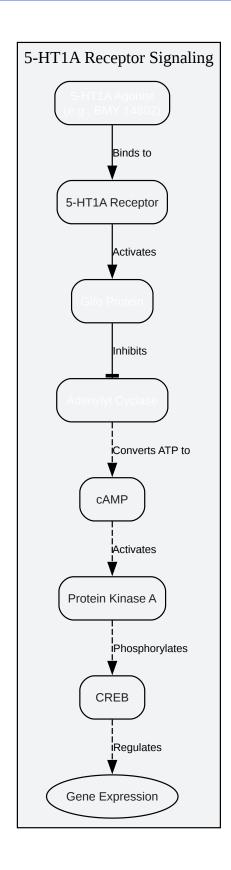
Table 2: 5-HT1A Receptor Functional Activity

| Compound | Agonist Type | Potency (EC50/pEC50) | Efficacy (Emax) | Reference |
|------------|-----------------|-------------------------|-----------------------|-----------|
| BMY 14802 | Agonist | pEC50 = 6.2 | Not explicitly stated | [4] |
| Buspirone | Partial Agonist | ~15-186 nM | Partial | |
| 8-OH-DPAT | Full Agonist | ~1-10 nM | Full | [6] |
| Flesinoxan | Full Agonist | Not explicitly stated | Full | [7] |

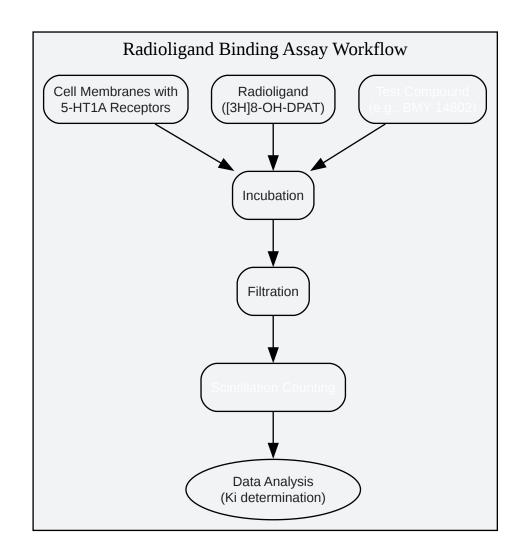
Signaling Pathways and Experimental Workflows

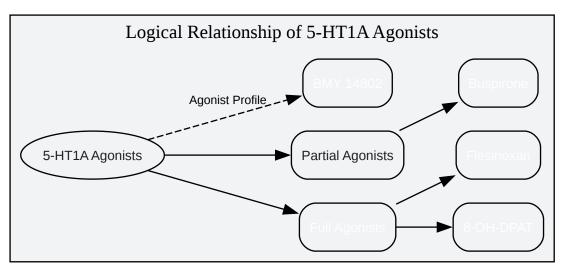
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.











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